4-Chloro-2-hydroxyphenylboronic acid 4-Chloro-2-hydroxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1238196-66-1
VCID: VC2860091
InChI: InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
SMILES: B(C1=C(C=C(C=C1)Cl)O)(O)O
Molecular Formula: C6H6BClO3
Molecular Weight: 172.37 g/mol

4-Chloro-2-hydroxyphenylboronic acid

CAS No.: 1238196-66-1

Cat. No.: VC2860091

Molecular Formula: C6H6BClO3

Molecular Weight: 172.37 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-hydroxyphenylboronic acid - 1238196-66-1

Specification

CAS No. 1238196-66-1
Molecular Formula C6H6BClO3
Molecular Weight 172.37 g/mol
IUPAC Name (4-chloro-2-hydroxyphenyl)boronic acid
Standard InChI InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
Standard InChI Key XBNRJKSGOLRSRX-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Cl)O)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)Cl)O)(O)O

Introduction

Basic Information and Classification

4-Chloro-2-hydroxyphenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a chlorinated and hydroxylated aromatic ring. This compound serves as an essential building block in organic synthesis, particularly in carbon-carbon bond formation reactions.

PropertyInformation
CAS Registry Number1238196-66-1
IUPAC Name(4-chloro-2-hydroxyphenyl)boronic acid
Molecular FormulaC₆H₆BClO₃
Molecular Weight172.37 g/mol
MDL NumberMFCD18383546
Common Synonyms2-Hydroxy-4-chlorophenylboronic acid, Boronic acid, B-(4-chloro-2-hydroxyphenyl)-
Chemical ClassificationOrganoboron compound, Arylboronic acid

Physical and Chemical Properties

4-Chloro-2-hydroxyphenylboronic acid exhibits specific physical and chemical characteristics that influence its behavior in chemical reactions and its handling requirements.

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow to light red powder or crystalline solid
Storage TemperatureRoom temperature (recommended in a cool and dark place, <15°C)
LogP1.87
Polar Surface Area (PSA)61 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors3
Heavy Atoms Count11
Rotatable Bond Count1
Number of Rings1
Carbon Bond Saturation (Fsp³)0

Structural Characteristics

The structure of 4-Chloro-2-hydroxyphenylboronic acid features a phenyl ring with three key functional groups: a boronic acid (B(OH)₂) at position 1, a hydroxyl group (OH) at position 2, and a chlorine atom at position 4. This specific arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis.

The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups and the aromatic ring. This arrangement allows for participation in various reactions, particularly transmetalation processes in palladium-catalyzed coupling reactions. The hydroxyl group at the ortho position can interact with the boronic acid through hydrogen bonding, potentially affecting the reactivity and stability of the compound.

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 4-Chloro-2-hydroxyphenylboronic acid, with the most common approaches involving borylation of appropriate aryl halide precursors.

Miyaura Borylation

One standard method involves the Miyaura borylation reaction, where an appropriate aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base:

  • Starting with 4-chloro-2-hydroxyphenyl bromide or iodide

  • Reaction with bis(pinacolato)diboron

  • Catalysis by palladium complexes such as PdCl₂(dppf)

  • Base-mediated conditions (commonly using potassium acetate)

  • Subsequent hydrolysis of the boronic ester to yield the boronic acid

Lithiation-Borylation Route

Another approach involves:

  • Protection of the phenolic hydroxyl group

  • Ortho-lithiation directed by the protected phenol

  • Treatment with a trialkyl borate

  • Acidic hydrolysis to yield the boronic acid

  • Deprotection of the phenol group

Chemical Reactivity

4-Chloro-2-hydroxyphenylboronic acid participates in various chemical transformations, with its reactivity primarily centered around the boronic acid functional group.

Key Reaction Types

Reaction TypeDescriptionConditions
Suzuki-Miyaura CouplingCross-coupling with aryl or vinyl halides to form new C-C bondsPd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (K₂CO₃, Cs₂CO₃), solvents (DME, toluene, water mixtures)
OxidationConversion of the boronic acid to phenolH₂O₂ or other oxidizing agents
ProtodeboronationRemoval of the boronic acid groupAcidic conditions
TransmetalationTransfer of the aryl group to transition metalsParticularly important in catalytic cycles

Reaction Mechanism in Suzuki-Miyaura Coupling

The boronic acid acts as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, following these general steps:

  • Oxidative addition of the aryl halide to Pd(0)

  • Activation of the boronic acid by base

  • Transmetalation of the aryl group from boron to palladium

  • Reductive elimination to form the new carbon-carbon bond

Applications in Organic Synthesis

4-Chloro-2-hydroxyphenylboronic acid has found extensive use in organic synthesis, particularly in the construction of complex molecular structures.

Heterocyclic Synthesis

It has been employed in the construction of heterocyclic systems, including:

  • Benzofused heterocycles

  • Pyrido-[3,4-d]pyridazine derivatives

  • Various pharmaceutical intermediates

Functional Group Transformation

The compound can be used in:

  • Selective functionalization of aromatic rings

  • Introduction of phenolic groups through oxidative processes

  • Generation of complex phenolic structures

Pharmaceutical and Medicinal Applications

The versatility of 4-Chloro-2-hydroxyphenylboronic acid makes it valuable in pharmaceutical research and development.

Drug Development

This compound has contributed to the synthesis of potential therapeutics, including:

  • NLRP3 inhibitors as documented in patent literature

  • Urolithin derivatives with potential biological activities

  • RNA modulators in drug discovery, as seen in the synthesis of compounds that can influence miRNA expression

Research Tool

Its use as a synthetic intermediate enables:

  • Structure-activity relationship studies

  • Development of chemical probes for biological investigations

  • Modification of lead compounds in drug discovery processes

Classification SystemInformation
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Occupational Exposure BandE ≤ 0.01 mg/m³

Comparison with Similar Boronic Acids

Understanding the relationship between structure and reactivity can be enhanced by comparing 4-Chloro-2-hydroxyphenylboronic acid with related compounds.

CompoundCAS NumberKey DifferencesImpact on Reactivity
3-Chloro-4-hydroxyphenylboronic Acid182344-13-4Hydroxyl and chloro groups in different positionsDifferent electronic effects influencing coupling efficiency
4-Hydroxyphenylboronic acid71597-85-8Lacks chloro substituentGenerally higher reactivity in Suzuki coupling
5-Chloro-2-hydroxyphenylboronic acid89488-25-5Chloro group at position 5 instead of 4Different electronic distribution affecting regioselectivity
4-Chloro-2-hydroxy-6-methylphenylboronic acid1207961-50-9Additional methyl group at position 6Increased steric hindrance potentially affecting coupling reactions

Current Research and Future Directions

Ongoing research involving 4-Chloro-2-hydroxyphenylboronic acid continues to expand its applications and improve synthetic methodologies.

Emerging Applications

  • Development of sustainable coupling methodologies

  • Application in flow chemistry for efficient synthesis

  • Exploration of novel pharmaceutical scaffolds

  • Investigation of catalytic systems with improved efficiency and selectivity

Methodological Advancements

Recent advancements include:

  • Improved conditions for challenging cross-coupling reactions

  • Development of aqueous-phase reaction protocols

  • Application in transition metal-free coupling reactions

  • Integration into continuous flow synthesis platforms

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